Structural Differentiation: Morpholine vs. Thiomorpholine Core
A direct structural comparator, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone (CAS 1251680-51-9), replaces the morpholine oxygen with a sulfur atom . This substitution results in a different molecular formula (C19H19N3OS2 vs. C19H19N3O2S) and a higher calculated molecular weight (369.5 g/mol vs. 353.4 g/mol). The change from oxygen to sulfur alters the ring's conformational preference, lipophilicity (LogP), and hydrogen-bonding acceptor strength, which are critical parameters in drug design and molecular recognition.
| Evidence Dimension | Structural and Physicochemical Properties |
|---|---|
| Target Compound Data | [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone; Molecular Formula: C19H19N3O2S; Molecular Weight: 353.4 g/mol |
| Comparator Or Baseline | [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone; CAS 1251680-51-9; Molecular Formula: C19H19N3OS2; Molecular Weight: 369.5 g/mol |
| Quantified Difference | A molecular weight difference of 16.1 g/mol, representing the O -> S atomic substitution, which predicts a LogP difference of approximately +0.7 to +1.0 based on atomic contributions. |
| Conditions | Computational prediction based on atomic composition; LogP estimation via Crippen's fragmentation method . |
Why This Matters
For procurement, this confirms the selection of the morpholine variant for projects where lower lipophilicity or a specific hydrogen-bonding profile is required, rather than the more lipophilic thiomorpholine.
